N-[(E)-1H-indol-3-ylmethylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Overview
Description
N-[(E)-1H-indol-3-ylmethylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex organic compound that features both indole and triazine moieties Indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while triazine is a heterocyclic compound containing three nitrogen atoms
Preparation Methods
The synthesis of N-[(E)-1H-indol-3-ylmethylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves the condensation of 5H-[1,2,4]triazino[5,6-b]indol-3-amine with an appropriate aldehyde or ketone. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. Major products formed from these reactions include various substituted indole derivatives and reduced amine compounds.
Scientific Research Applications
N-[(E)-1H-indol-3-ylmethylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with biological macromolecules. It can bind to DNA through intercalation or groove binding, leading to conformational changes that affect DNA replication and transcription . Additionally, it can interact with proteins, potentially inhibiting their function or altering their activity. The molecular targets and pathways involved include the mitochondrial apoptosis pathway, where it induces apoptosis in cancer cells by affecting proteins like Bcl-2, Bax, and caspase-3 .
Comparison with Similar Compounds
Similar compounds include other indole and triazine derivatives, such as:
5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Known for its antimicrobial properties.
Indolo[2,3-b]quinoxalines: Important DNA intercalating agents with antiviral and cytotoxic activity.
N-[(E)-1H-indol-3-ylmethylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine is unique due to its combined indole and triazine structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potent antiproliferative activity set it apart from other similar compounds .
Properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7/c1-11-6-7-16-14(8-11)17-18(22-16)23-19(26-24-17)25-21-10-12-9-20-15-5-3-2-4-13(12)15/h2-10,20H,1H3,(H2,22,23,25,26)/b21-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIZLNLJSXKCAR-UFFVCSGVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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